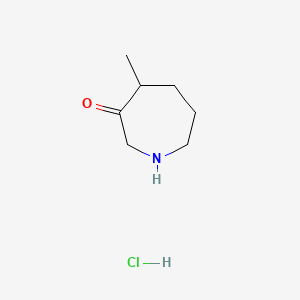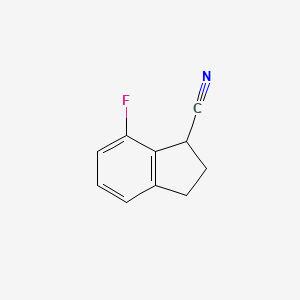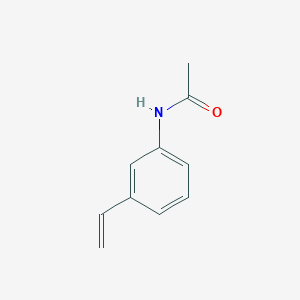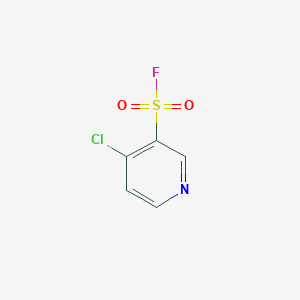
6-Morpholinohexan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Morpholinohexan-2-ol is a chemical compound with the molecular formula C10H21NO2 It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a hexanol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinohexan-2-ol typically involves the reaction of morpholine with hexan-2-ol under specific conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon in hexan-2-ol. This reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 6-Morpholinohexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products:
Oxidation: Formation of 6-morpholinohexan-2-one.
Reduction: Formation of hexane.
Substitution: Formation of 6-morpholinohexyl halides or amines.
科学研究应用
6-Morpholinohexan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its morpholine ring, which is a common motif in biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 6-Morpholinohexan-2-ol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Similar Compounds:
Morpholine: The parent compound, which lacks the hexanol chain.
Hexan-2-ol: The alcohol component without the morpholine ring.
6-Morpholinohexan-2-one: An oxidized form of this compound.
Uniqueness: this compound is unique due to the combination of the morpholine ring and the hexanol chain, which imparts specific chemical and biological properties not found in the individual components. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and potential therapeutic agents.
属性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
6-morpholin-4-ylhexan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-10(12)4-2-3-5-11-6-8-13-9-7-11/h10,12H,2-9H2,1H3 |
InChI 键 |
ZLQIMPNKSZEYPE-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCCN1CCOCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
